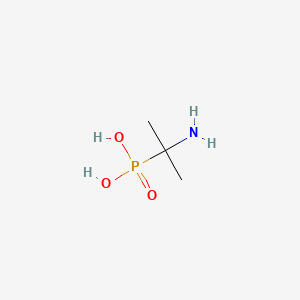

(2-氨基丙烷-2-基)膦酸

描述

Synthesis Analysis

The synthesis of related phosphonic acids involves intricate chemical reactions, often leading to a mixture of products. For instance, the phosphonomethylation of 1,3-diaminopropan-2-ol results in a complex mixture, including cyclic ethers and phosphonic acids, highlighting the challenging nature of synthesizing such compounds (Tsirul´nikova et al., 2015). Efficient synthesis routes have also been explored, such as the catalyst-free synthesis of (2-amino-4H-1-benzopyran-4-yl)phosphonates in polyethylene glycol, showcasing innovative approaches to phosphonic acid derivatives (Das et al., 2011).

Molecular Structure Analysis

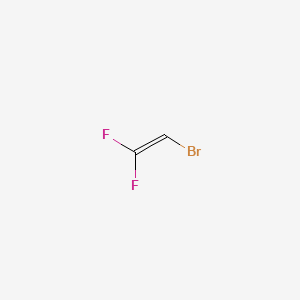

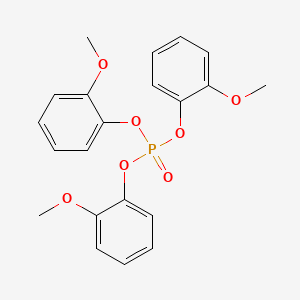

The molecular structure of phosphonic acids and their derivatives is pivotal for their chemical behavior and applications. Studies focusing on the crystal structures and molecular configurations provide insights into their interaction mechanisms and stability. For example, the first X-ray crystal structure determination of a difluoromethylenephosphonate moiety allowed for an isosteric comparison between the phosphate and phosphonate bond angles, aiding in the understanding of phosphonates as phosphate mimics in biological systems (Chambers et al., 1990).

Chemical Reactions and Properties

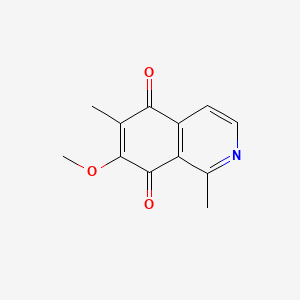

Phosphonic acids participate in various chemical reactions, contributing to their versatile applications. For instance, the synthesis of new thiazole-2, -4, and -5-yl-(amino)methylphosphonates and phosphinates demonstrates their reactivity and the potential for generating compounds with unique properties (Olszewski & Boduszek, 2010). Such reactions are essential for developing novel materials and pharmaceuticals.

Physical Properties Analysis

The physical properties of (2-Aminopropan-2-yl)phosphonic acid and related compounds, such as solubility, melting points, and stability, are crucial for their practical applications. Studies on geminal bis(phosphonates) containing an amino group reveal their acid-base and complexation properties with metal ions, indicating their potential in material science and biochemistry (Kubíček et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity, acidity, and the ability to form complexes, distinguish phosphonic acids from other chemical groups. Their bioactive properties and application in bone targeting, drug design, and supramolecular materials highlight the broad utility of these compounds (Sevrain et al., 2017). Understanding these properties is essential for harnessing the full potential of phosphonic acids in various fields.

科学研究应用

合成和催化: Das 等人 (2011) 的一项研究描述了 (2-氨基-4H-1-苯并吡喃-4-基)膦酸酯的有效合成,突出了 (2-氨基丙烷-2-基)膦酸衍生物在有机合成中的应用 (Das、Balasubramanyam、Reddy 和 Salvanna,2011)。

药物化学: Mucha、Kafarski 和 Berlicki (2011) 讨论了 α-氨基膦酸酯/亚膦酸酯结构基序在药物化学中的潜力。他们探讨了这些化合物在影响生理病理过程中的广泛能力,在医学和农用化学中得到应用 (Mucha、Kafarski 和 Berlicki,2011)。

生物应用: Orsini、Sello 和 Sisti (2010) 综述了氨基膦酸及其衍生物的合成和生物活性。他们重点介绍了它们在代谢调节、针对代谢紊乱的药物开发和其他生物应用中的用途 (Orsini、Sello 和 Sisti,2010)。

抗真菌活性: Hudson、Ismail 和 Pianka (2001) 研究了 α-氨基丙烷膦酸及其类似物的抗真菌活性,显示了其在农业中的潜在用途 (Hudson、Ismail 和 Pianka,2001)。

药物开发: Lavielle 等人 (1991) 合成了长春花碱的氨基膦酸衍生物并研究了它们的抗肿瘤活性,证明了 α-氨基膦酸在癌症治疗中的应用 (Lavielle、Hautefaye、Schaeffer、Boutin、Cudennec 和 Pierré,1991)。

生物分子研究: McGrath、Chin 和 Quinn (2013) 综述了微生物代谢有机膦酸酯(包括 (2-氨基丙烷-2-基)膦酸)的生物化学和遗传学,讨论了它们在磷循环中的作用 (McGrath、Chin 和 Quinn,2013)。

材料科学: Kubíček 等人 (2007) 的一项研究探讨了氨基烷基双(膦酸酯) 在溶液和固态中的络合性质,表明它们在材料科学中的潜在应用 (Kubíček、Kotek、Hermann 和 Lukeš,2007)。

安全和危害

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

2-aminopropan-2-ylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO3P/c1-3(2,4)8(5,6)7/h4H2,1-2H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGRPJWAYXRMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198407 | |

| Record name | 1-Amino-1-methylethanephosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminopropan-2-yl)phosphonic acid | |

CAS RN |

5035-79-0 | |

| Record name | 1-Amino-1-methylethanephosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005035790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5035-79-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Amino-1-methylethanephosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-ethylsulfonio]butanoate](/img/structure/B1203361.png)

![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B1203375.png)